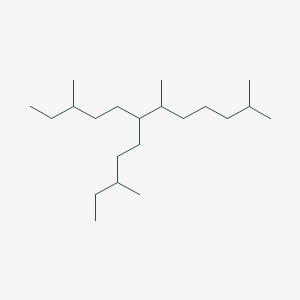
2,6,10-Trimethyl-7-(3-methylpentyl)dodecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6,10-Trimethyl-7-(3-methylpentyl)dodecane is a hydrocarbon compound with the molecular formula C21H44. It is a branched alkane, characterized by the presence of multiple methyl groups attached to its carbon chain. This compound is also known for its occurrence in various natural sources and its role in chemical communication within the animal kingdom .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10-Trimethyl-7-(3-methylpentyl)dodecane can be achieved through several methods. One common approach involves the alkylation of a suitable dodecane precursor with methyl groups. This process typically requires the use of strong acids or bases as catalysts to facilitate the addition of methyl groups to the carbon chain .
Industrial Production Methods
In an industrial setting, the production of this compound often involves the catalytic hydrogenation of specific olefins. This method ensures high yields and purity of the final product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the efficiency of the process .
化学反応の分析
Types of Reactions
2,6,10-Trimethyl-7-(3-methylpentyl)dodecane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid
Reduction: Hydrogen gas, metal catalysts (e.g., palladium, platinum)
Substitution: Chlorine, bromine
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated hydrocarbons
科学的研究の応用
2,6,10-Trimethyl-7-(3-methylpentyl)dodecane has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2,6,10-Trimethyl-7-(3-methylpentyl)dodecane involves its interaction with specific molecular targets and pathways. In biological systems, it binds to receptor proteins on the surface of cells, triggering a cascade of intracellular signaling events. These events can lead to changes in gene expression, enzyme activity, and cellular behavior .
類似化合物との比較
Similar Compounds
2,6,10-Trimethyldodecane: Similar in structure but lacks the additional methylpentyl group.
2,6,10,14-Tetramethyl-7-(3-methylpentyl)-pentadecane: Contains an additional methyl group and a longer carbon chain.
Uniqueness
2,6,10-Trimethyl-7-(3-methylpentyl)dodecane is unique due to its specific branching pattern and the presence of multiple methyl groups. This structure imparts distinct physical and chemical properties, such as higher boiling points and unique reactivity, compared to its analogs .
特性
CAS番号 |
99317-09-6 |
|---|---|
分子式 |
C21H44 |
分子量 |
296.6 g/mol |
IUPAC名 |
2,6,10-trimethyl-7-(3-methylpentyl)dodecane |
InChI |
InChI=1S/C21H44/c1-8-18(5)13-15-21(16-14-19(6)9-2)20(7)12-10-11-17(3)4/h17-21H,8-16H2,1-7H3 |
InChIキー |
XKRXQMYLJXTKHC-UHFFFAOYSA-N |
正規SMILES |
CCC(C)CCC(CCC(C)CC)C(C)CCCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Trimethylsilyl)-5-[(trimethylsilyl)oxy]phosphinine](/img/structure/B14336621.png)

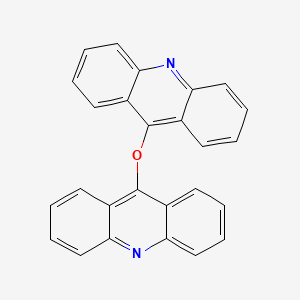
![6-Methyl-2-(morpholin-4-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14336637.png)
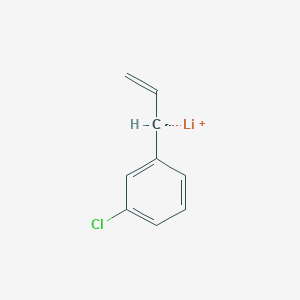
![[1,4,2]Diazaphospholo[4,5-a]pyridine](/img/structure/B14336641.png)
![5-[2-(5,6-Dihydro-2H-pyran-3-yl)ethyl]-4,4-dimethyl-1,3-dioxane](/img/structure/B14336647.png)
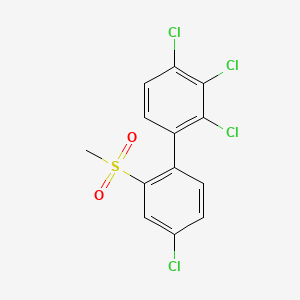
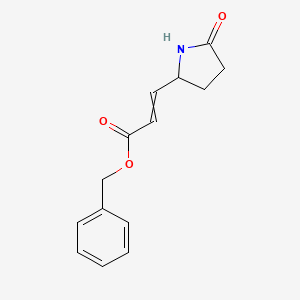
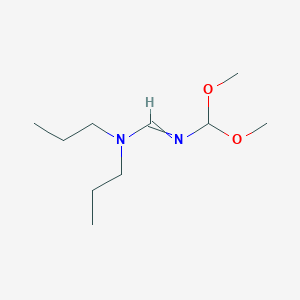

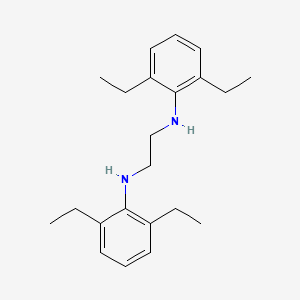
![3-Ethenylidene-7-propadienylidenebicyclo[3.3.1]nonane](/img/structure/B14336681.png)
